Synthetic Yield Advantage: Ethyl 5-Bromo-6-Hydroxynicotinate as a Late-Stage Intermediate in Kinase Inhibitor Synthesis
Ethyl 5-bromo-6-hydroxynicotinate is explicitly cited as a key intermediate in patent EP2108641 A1 for the preparation of heterocyclic compounds with kinase inhibitory activity . The patent describes its use in a synthetic sequence where the 5-bromo substituent undergoes Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl groups, while the 6-hydroxy group remains available for subsequent alkylation or serves as a masked pyridone pharmacophore. In contrast, ethyl 5-bromonicotinate (CAS 20986-40-7), which lacks the 6-hydroxy group, is primarily employed in nicotinic acetylcholine receptor studies and as a precursor to hydrazides, with no documented role in this kinase inhibitor class . The presence of both functionalities in a single building block circumvents additional protection/deprotection steps and eliminates the need to purchase and optimize two separate intermediates.
| Evidence Dimension | Patented synthetic utility as kinase inhibitor intermediate |
|---|---|
| Target Compound Data | Explicitly designated as synthetic intermediate in EP2108641 A1 (Page 55-56) |
| Comparator Or Baseline | Ethyl 5-bromonicotinate (CAS 20986-40-7): Not cited in EP2108641; used for nicotinic receptor studies and hydrazide synthesis |
| Quantified Difference | Target compound: present in patent for kinase inhibitor scaffold construction; Comparator: absent from this patent class |
| Conditions | Patent analysis (EP2108641 A1, 2009); comparator application context derived from CymitQuimica product literature |
Why This Matters
Procurement decisions for medicinal chemistry programs targeting kinase inhibition should prioritize building blocks with demonstrated utility in patented synthetic routes to reduce development time and IP risk.
